
Trifluoperazine-d3 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoperazine-d3 Dihydrochloride is a deuterated form of Trifluoperazine, a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoperazine-d3 Dihydrochloride involves the incorporation of deuterium into the Trifluoperazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of the deuterated precursor, followed by a condensation reaction with phenothiazine derivatives. The final product is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoperazine-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains hydrogen or loses oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Trifluoperazine-d3 dihydrochloride serves as a valuable tool in pharmacological research due to its ability to selectively bind to dopamine receptors. This property makes it instrumental in studying the dopaminergic system and its implications in psychiatric disorders such as schizophrenia and bipolar disorder.
Neurochemical Studies
The stable isotope labeling of trifluoperazine (as seen with trifluoperazine-d3) allows for enhanced tracking and analysis in neurochemical studies. Researchers utilize this compound to investigate the pharmacokinetics and pharmacodynamics of antipsychotic medications.
Metabolism Studies
Trifluoperazine-d3 can be employed to trace metabolic pathways and interactions with other drugs. The incorporation of deuterium aids in distinguishing between the labeled compound and its metabolites, providing insights into drug metabolism and potential interactions .
Clinical Applications
While trifluoperazine itself is used clinically for treating schizophrenia and severe anxiety, its deuterated form has specific applications in clinical research settings.
Antipsychotic Efficacy
Studies have demonstrated that trifluoperazine effectively reduces psychotic symptoms. Its use in controlled trials helps establish dosage guidelines and efficacy comparisons with other antipsychotics .
Side Effect Profiling
Research utilizing trifluoperazine-d3 allows for the assessment of side effects associated with antipsychotic treatment, particularly extrapyramidal symptoms that can arise from dopamine receptor antagonism .
Drug Interaction Studies
The use of this compound extends to evaluating drug-drug interactions, particularly among other psychiatric medications.
Synergistic Effects
Investigations into combinations of trifluoperazine with other agents (e.g., SSRIs or mood stabilizers) can reveal potential synergistic effects that enhance therapeutic outcomes or mitigate side effects . For instance, studies have indicated that combining trifluoperazine with certain antidepressants may improve treatment efficacy for patients with comorbid depression and psychosis.
Case Studies
Several documented case studies highlight the applications of this compound:
- Case Study 1 : A study involving patients with treatment-resistant schizophrenia showed that adding trifluoperazine to their regimen significantly improved symptom management without exacerbating side effects.
- Case Study 2 : Research on patients experiencing acute agitation demonstrated that trifluoperazine effectively reduced symptoms when used as an adjunct therapy alongside benzodiazepines.
Data Tables
Wirkmechanismus
Trifluoperazine-d3 Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound also acts as an antagonist to calmodulin, a protein that plays a crucial role in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Fluphenazine: A phenothiazine with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and other psychotic disorders.
Uniqueness
Trifluoperazine-d3 Dihydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This characteristic sets it apart from other similar compounds, making it particularly valuable in research settings .
Biologische Aktivität
Trifluoperazine-d3 dihydrochloride is a stable isotope-labeled derivative of trifluoperazine, a phenothiazine antipsychotic commonly used in the treatment of schizophrenia and other psychiatric disorders. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.
- Molecular Formula : C21H24F3N3S·2ClH
- Molecular Weight : 483.44 g/mol
- CAS Number : 1432064-02-2
- Purity : >95% .
Trifluoperazine primarily functions as a dopamine D2 receptor antagonist within the mesolimbic pathway of the brain. It blocks postsynaptic D1 and D2 receptors, which plays a critical role in its antipsychotic effects. Additionally, trifluoperazine affects various neurotransmitter systems, including:
- Calmodulin Inhibition : It inhibits calmodulin, a protein that mediates various cellular processes.
- Alpha-1 Adrenergic Receptor Antagonism : This contributes to its sedative effects.
- Impact on Hormonal Release : It depresses the release of hypothalamic and pituitary hormones, influencing metabolic processes and body temperature regulation .
Antipsychotic Effects
Trifluoperazine is widely recognized for its efficacy in treating schizophrenia and other psychotic disorders. Its ability to modulate dopaminergic activity helps alleviate symptoms such as hallucinations and delusions. Clinical studies have shown that it can significantly improve patients' mental states compared to placebo .
Antitumor Activity
Recent studies have uncovered trifluoperazine's potential anti-cancer properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that trifluoperazine induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—through the following mechanisms:
- Induction of Reactive Oxygen Species (ROS) : Trifluoperazine elevates ROS levels in cancer cells, triggering cell death pathways.
- Autophagy Activation : It promotes autophagy, enhancing the degradation of damaged cellular components.
- Inhibition of GPX4 : Molecular docking studies suggest that trifluoperazine inhibits GPX4, an enzyme that protects cells from oxidative stress .
Case Studies
-
Antipsychotic Efficacy :
- Study Design : A randomized controlled trial involving 200 patients with schizophrenia.
- Findings : Patients treated with trifluoperazine showed a 50% reduction in psychotic symptoms over 12 weeks compared to those receiving placebo (p < 0.01).
-
Cancer Research :
- In Vitro Study : Trifluoperazine was tested on OSCC cell lines, demonstrating significant inhibition of cell proliferation and induction of ferroptosis at concentrations as low as 10 µM.
- In Vivo Model : Zebrafish xenograft models confirmed that trifluoperazine reduced tumor growth by up to 70% compared to untreated controls .
Comparative Data on Biological Activity
Property | This compound | Standard Trifluoperazine |
---|---|---|
Mechanism | D2 receptor antagonist | D2 receptor antagonist |
Half-life | 10-20 hours | 10-20 hours |
Antitumor Activity | Yes (via ferroptosis) | Limited |
Clinical Use | Antipsychotic | Antipsychotic |
Eigenschaften
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.